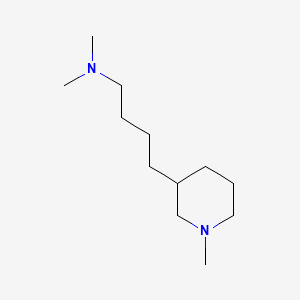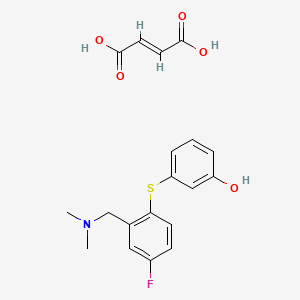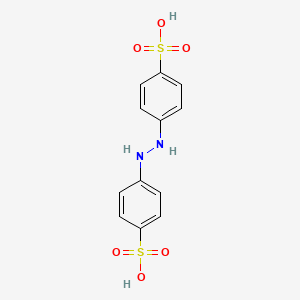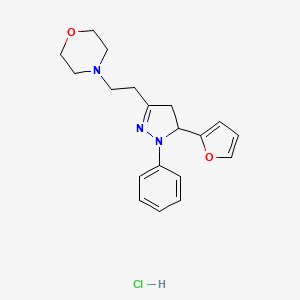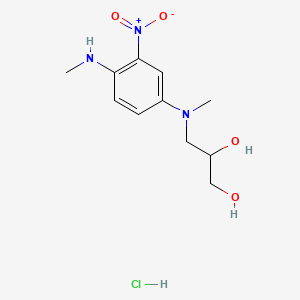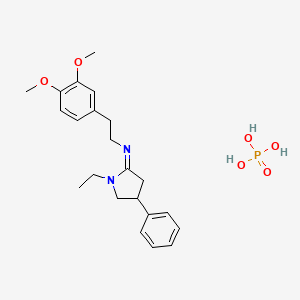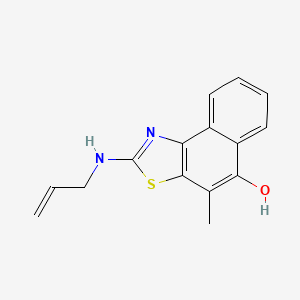
2-(Allylamino)-4-methylnaphtho(1,2-d)(1,3)thiazol-5-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Allylamino)-4-methylnaphtho(1,2-d)(1,3)thiazol-5-ol is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds have gained significant attention due to their broad applications in various fields, including pharmaceuticals, agrochemicals, and industrial applications .
準備方法
The synthesis of 2-(Allylamino)-4-methylnaphtho(1,2-d)(1,3)thiazol-5-ol typically involves the reaction of naphthoquinone with allylamine and a thiazole precursor under specific conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .
化学反応の分析
2-(Allylamino)-4-methylnaphtho(1,2-d)(1,3)thiazol-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like sulfuryl chloride and reducing agents such as sodium borohydride. Substitution reactions often involve the use of halogenating agents like thionyl chloride .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce amines or alcohols. Substitution reactions typically result in the formation of halogenated derivatives .
科学的研究の応用
2-(Allylamino)-4-methylnaphtho(1,2-d)(1,3)thiazol-5-ol has been extensively studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antimicrobial and anticancer agent due to its ability to inhibit the growth of certain bacteria and cancer cells .
In medicine, this compound is being investigated for its potential use in the treatment of diseases such as Alzheimer’s and diabetes. Its antioxidant properties make it a valuable candidate for developing new therapeutic agents. Additionally, in the industrial sector, it is used as a photosensitizer in the production of dyes and pigments .
作用機序
The mechanism of action of 2-(Allylamino)-4-methylnaphtho(1,2-d)(1,3)thiazol-5-ol involves its interaction with specific molecular targets and pathways. In antimicrobial applications, it disrupts the bacterial cell membrane, leading to cell lysis and death. In anticancer applications, it inhibits the activity of certain enzymes involved in cell proliferation, thereby preventing the growth of cancer cells .
The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress. This action is mediated through the activation of specific signaling pathways that enhance the expression of antioxidant enzymes .
類似化合物との比較
2-(Allylamino)-4-methylnaphtho(1,2-d)(1,3)thiazol-5-ol can be compared to other thiazole derivatives, such as 2-amino-4-phenylthiazole and 2,4-disubstituted thiazoles. While these compounds share similar structural features, this compound is unique due to its specific substitution pattern and the presence of the naphthoquinone moiety .
Similar compounds include:
- 2-amino-4-phenylthiazole
- 2,4-disubstituted thiazoles
- Benzo[d]thiazole-2-thiol derivatives
These compounds exhibit a range of biological activities, including antimicrobial, anticancer, and antioxidant properties. the unique structural features of this compound contribute to its distinct pharmacological profile .
特性
CAS番号 |
81466-82-2 |
|---|---|
分子式 |
C15H14N2OS |
分子量 |
270.4 g/mol |
IUPAC名 |
4-methyl-2-(prop-2-enylamino)benzo[e][1,3]benzothiazol-5-ol |
InChI |
InChI=1S/C15H14N2OS/c1-3-8-16-15-17-12-10-6-4-5-7-11(10)13(18)9(2)14(12)19-15/h3-7,18H,1,8H2,2H3,(H,16,17) |
InChIキー |
FGAOTPNMMQVQMS-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2C3=C1SC(=N3)NCC=C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


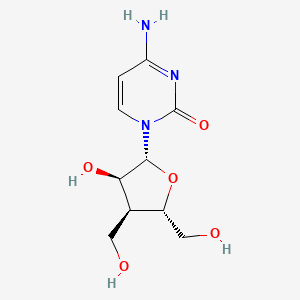
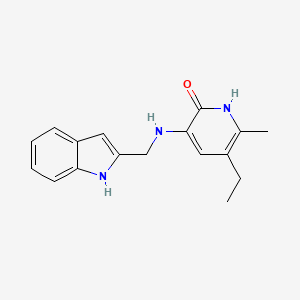

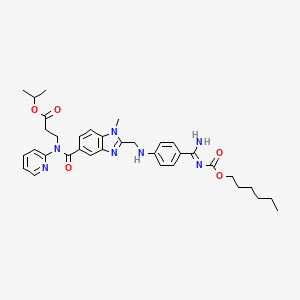

![2-ethyl-12-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(15),3(8),4,6,11,13-hexaen-10-one](/img/structure/B12786190.png)

